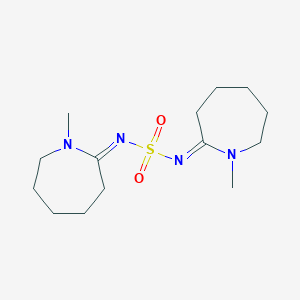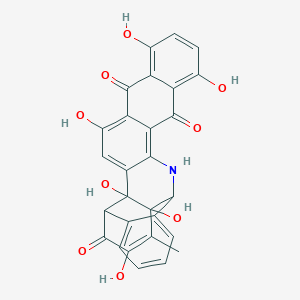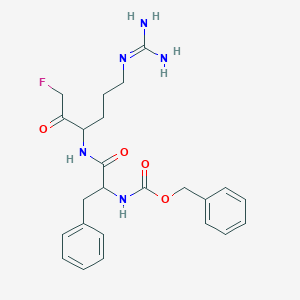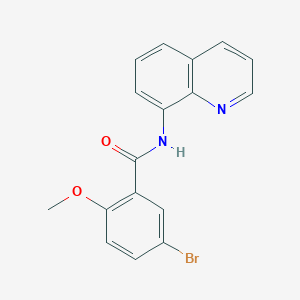
8-(2-Hydroxypropyl)adenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-Hydroxypropyl)adenosine, also known as 8-HPA, is a modified nucleoside that has shown potential in various scientific research applications. This compound is synthesized by modifying adenosine, which is a nucleoside that is naturally found in DNA and RNA.
作用機序
The mechanism of action of 8-(2-Hydroxypropyl)adenosine is not fully understood, but it is believed to act through various signaling pathways. In cancer cells, 8-(2-Hydroxypropyl)adenosine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease models, 8-(2-Hydroxypropyl)adenosine has been shown to activate the AMPK/mTOR pathway, which is involved in energy metabolism and autophagy.
Biochemical and Physiological Effects:
8-(2-Hydroxypropyl)adenosine has been shown to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. In animal models of cardiovascular disease, 8-(2-Hydroxypropyl)adenosine has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers. In cancer cells, 8-(2-Hydroxypropyl)adenosine has been shown to induce apoptosis and reduce cell proliferation.
実験室実験の利点と制限
One of the advantages of using 8-(2-Hydroxypropyl)adenosine in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. However, one of the limitations of using 8-(2-Hydroxypropyl)adenosine is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the use of 8-(2-Hydroxypropyl)adenosine in scientific research. One potential application is in the development of new cancer therapies, as 8-(2-Hydroxypropyl)adenosine has shown promising results in inhibiting the growth of cancer cells. Additionally, 8-(2-Hydroxypropyl)adenosine may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease, as it has been shown to have neuroprotective effects. Further research is needed to fully understand the mechanism of action of 8-(2-Hydroxypropyl)adenosine and its potential applications in various fields of scientific research.
In conclusion, 8-(2-Hydroxypropyl)adenosine is a modified nucleoside that has shown potential in various scientific research applications. Its ability to modulate various signaling pathways makes it a versatile tool for studying different biological processes. Further research is needed to fully understand the mechanism of action of 8-(2-Hydroxypropyl)adenosine and its potential applications in various fields of scientific research.
合成法
The synthesis of 8-(2-Hydroxypropyl)adenosine involves the modification of adenosine by adding a hydroxypropyl group to the 8 position of the adenine ring. This modification can be achieved through various chemical reactions, including alkylation, acylation, and oxidation. The most commonly used method for synthesizing 8-(2-Hydroxypropyl)adenosine is by reacting adenosine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate.
科学的研究の応用
8-(2-Hydroxypropyl)adenosine has shown potential in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, 8-(2-Hydroxypropyl)adenosine has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neuroscience, 8-(2-Hydroxypropyl)adenosine has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, 8-(2-Hydroxypropyl)adenosine has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases.
特性
CAS番号 |
134895-33-3 |
|---|---|
製品名 |
8-(2-Hydroxypropyl)adenosine |
分子式 |
C19H18Cl2O2 |
分子量 |
325.32 g/mol |
IUPAC名 |
(2S,3R,4S,5R)-2-[6-amino-8-(2-hydroxypropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H19N5O5/c1-5(20)2-7-17-8-11(14)15-4-16-12(8)18(7)13-10(22)9(21)6(3-19)23-13/h4-6,9-10,13,19-22H,2-3H2,1H3,(H2,14,15,16)/t5?,6-,9-,10-,13+/m1/s1 |
InChIキー |
WMCYWCMJHJUXSU-ZLAYJSDNSA-N |
異性体SMILES |
CC(CC1=NC2=C(N=CN=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O |
SMILES |
CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |
正規SMILES |
CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |
同義語 |
8-(2-hydroxypropyl)adenosine 8-HPAD |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)


![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)



![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)


![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)